GPR109a Agonist Potency: Tautomer Benchmark
The 2H-tautomer of the target compound (4,6-dihydro-2H-thieno[3,4-c]pyrazole-3-carboxylic acid, CHEMBL247724) exhibits GPR109a agonist activity with an EC₅₀ of 5.60 × 10³ nM (5.6 μM) in a forskolin-stimulated cAMP assay using human cloned GPR109a [1]. This provides the closest available benchmark for the 1H-tautomer (target compound), because both share the identical [3,4-c] fusion topology and differ only in the position of the exchangeable N–H proton. In contrast, a structurally distinct pyrazole-3-carboxylic acid derivative, 4-fluoro-5-methyl-1H-pyrazole-3-carboxylic acid (CHEMBL238004), achieves an EC₅₀ of 42 nM in a human adipocyte GPR109a cAMP assay [2], representing a >130-fold potency gap that is attributable to substituent and scaffold differences beyond tautomerism. The existence of a measurable EC₅₀ for 4,6-dihydro-2H-thieno[3,4-c]pyrazole-3-carboxylic acid confirms that this specific [3,4-c] scaffold engages GPR109a, while the 1H-tautomer remains uncharacterized in this assay system.
| Evidence Dimension | GPR109a receptor agonist potency (EC₅₀) |
|---|---|
| Target Compound Data | Not directly reported for 4,6-dihydro-1H-thieno[3,4-c]pyrazole-3-carboxylic acid; closest tautomer (2H) = 5.60 × 10³ nM |
| Comparator Or Baseline | 4,6-Dihydro-2H-thieno[3,4-c]pyrazole-3-carboxylic acid (CHEMBL247724): EC₅₀ = 5.60 × 10³ nM; 4-Fluoro-5-methyl-1H-pyrazole-3-carboxylic acid (CHEMBL238004): EC₅₀ = 42 nM |
| Quantified Difference | 5.60 × 10³ nM vs. 42 nM (>130-fold difference between [3,4-c] scaffold and optimized pyrazole-3-carboxylic acid comparator); tautomeric comparison within [3,4-c] scaffold: 1H data absent, 2H EC₅₀ = 5.60 × 10³ nM |
| Conditions | Human cloned GPR109a receptor; forskolin-stimulated cAMP production assay (BindingDB, curated from ChEMBL); human adipocyte GPR109a cAMP HTRF assay for comparator |
Why This Matters
For programs targeting GPR109a or related hydroxycarboxylic acid receptors, the 1H/2H tautomeric assignment is a critical quality specification—the procurement of the correct tautomer ensures consistency with any downstream SAR exploration initiated from this scaffold.
- [1] BindingDB Entry BDBM50216530. 4,6-Dihydro-2H-thieno[3,4-c]pyrazole-3-carboxylic acid (CHEMBL247724); EC₅₀ = 5.60 × 10³ nM at human cloned GPR109a. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50216530 View Source
- [2] BindingDB Entry BDBM50220849. 4-Fluoro-5-methyl-1H-pyrazole-3-carboxylic acid (CHEMBL238004); EC₅₀ = 42 nM at human GPR109a expressed in human adipocytes. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50220849 View Source
